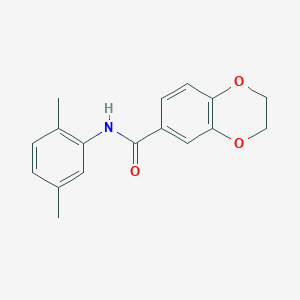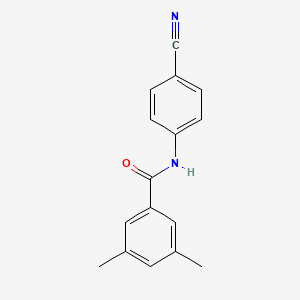![molecular formula C18H11NO4S B5813357 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets. For example, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This property makes this compound a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been found to exhibit anti-inflammatory activity, which can reduce inflammation in the body. This compound has also been found to exhibit antitumor activity, which can inhibit the growth of cancer cells. This compound has also been found to exhibit antimicrobial activity, which can inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Another advantage of using this compound is its high yield synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on the development of new formulations of this compound that improve its solubility in water, which could make it more useful in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to inhibit the activity of various enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone with 2-aminobenzoic acid to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with thioglycolic acid to form the final product, this compound. The overall yield of this synthesis method is around 70%.
Scientific Research Applications
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c20-14(10-24-18-19-13-6-2-4-8-16(13)23-18)12-9-11-5-1-3-7-15(11)22-17(12)21/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWKDQNQIUBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)
![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813308.png)
![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)



